

Spectroscopic Analysis of (R)-Morpholine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

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This technical guide provides an in-depth overview of the key spectroscopic data for **(R)-Morpholine-2-carboxylic acid** ($C_5H_9NO_3$, Molecular Weight: 131.13 g/mol), a chiral building block of significant interest in pharmaceutical and drug development research.^{[1][2][3]} The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.^[4] For **(R)-Morpholine-2-carboxylic acid**, both 1H and ^{13}C NMR provide a detailed fingerprint of its atomic connectivity.

1H NMR (Proton NMR)

The 1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The acidic proton of the carboxyl group is characteristically found far downfield, often as a broad singlet.^{[6][7]} Protons on the morpholine ring exhibit chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Table 1: Predicted 1H NMR Data for **(R)-Morpholine-2-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
> 10.0	broad s	1H	-COOH
~4.0 - 4.2	m	1H	H-2
~3.8 - 4.0	m	2H	H-5
~3.5 - 3.7	m	2H	H-6
~3.0 - 3.3	m	2H	H-3
Variable	broad s	1H	N-H

Note: Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. The N-H and COOH protons are exchangeable with D₂O and their signals would disappear.[6][7]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carboxyl carbons are typically observed in the 165-185 ppm range.[7] Carbons adjacent to heteroatoms (O, N) in the morpholine ring are shifted downfield.[8][9]

Table 2: Predicted ¹³C NMR Data for **(R)-Morpholine-2-carboxylic acid**

Chemical Shift (δ) ppm	Assignment
~170 - 185	C=O (Carboxylic Acid)
~65 - 75	C-5
~55 - 65	C-2
~40 - 50	C-3, C-6

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] For **(R)-Morpholine-2-carboxylic acid**, the

spectrum is dominated by absorptions from the carboxylic acid group.

The O-H bond of a carboxylic acid gives rise to a very broad absorption band over the range of 2500 to 3300 cm^{-1} .^{[6][7][11]} This broadness is a result of hydrogen bonding between molecules.^{[10][11]} The carbonyl (C=O) bond produces a strong, intense absorption between 1760 and 1690 cm^{-1} .^{[11][12]}

Table 3: Characteristic IR Absorption Bands for **(R)-Morpholine-2-carboxylic acid**

Wavenumber (cm^{-1})	Intensity	Bond Vibration	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid
3200 - 3375	Medium	N-H Stretch	Amine
2850 - 3000	Medium	C-H Stretch	Aliphatic
1760 - 1690	Strong	C=O Stretch	Carboxylic Acid
1440 - 1395	Medium	O-H Bend	Carboxylic Acid
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid
1250 - 1020	Medium	C-N Stretch	Amine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.^[13] For a small polar molecule like **(R)-Morpholine-2-carboxylic acid**, Electrospray Ionization (ESI) is a suitable technique.^{[14][15]}

The molecular formula $\text{C}_5\text{H}_9\text{NO}_3$ corresponds to a molecular weight of 131.13 g/mol .^{[1][2]} In positive ion mode ESI-MS, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 132.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for **(R)-Morpholine-2-carboxylic acid**

m/z (Daltons)	Ion	Analysis
132.0655	[M+H] ⁺	Protonated Molecule
114.0550	[M+H - H ₂ O] ⁺	Loss of Water
86.0600	[M+H - COOH ₂] ⁺	Loss of Carboxylic Acid Group

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR or a quantity sufficient to create a saturated solution for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
- Add an internal standard (e.g., TMS) if quantitative analysis is required.
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

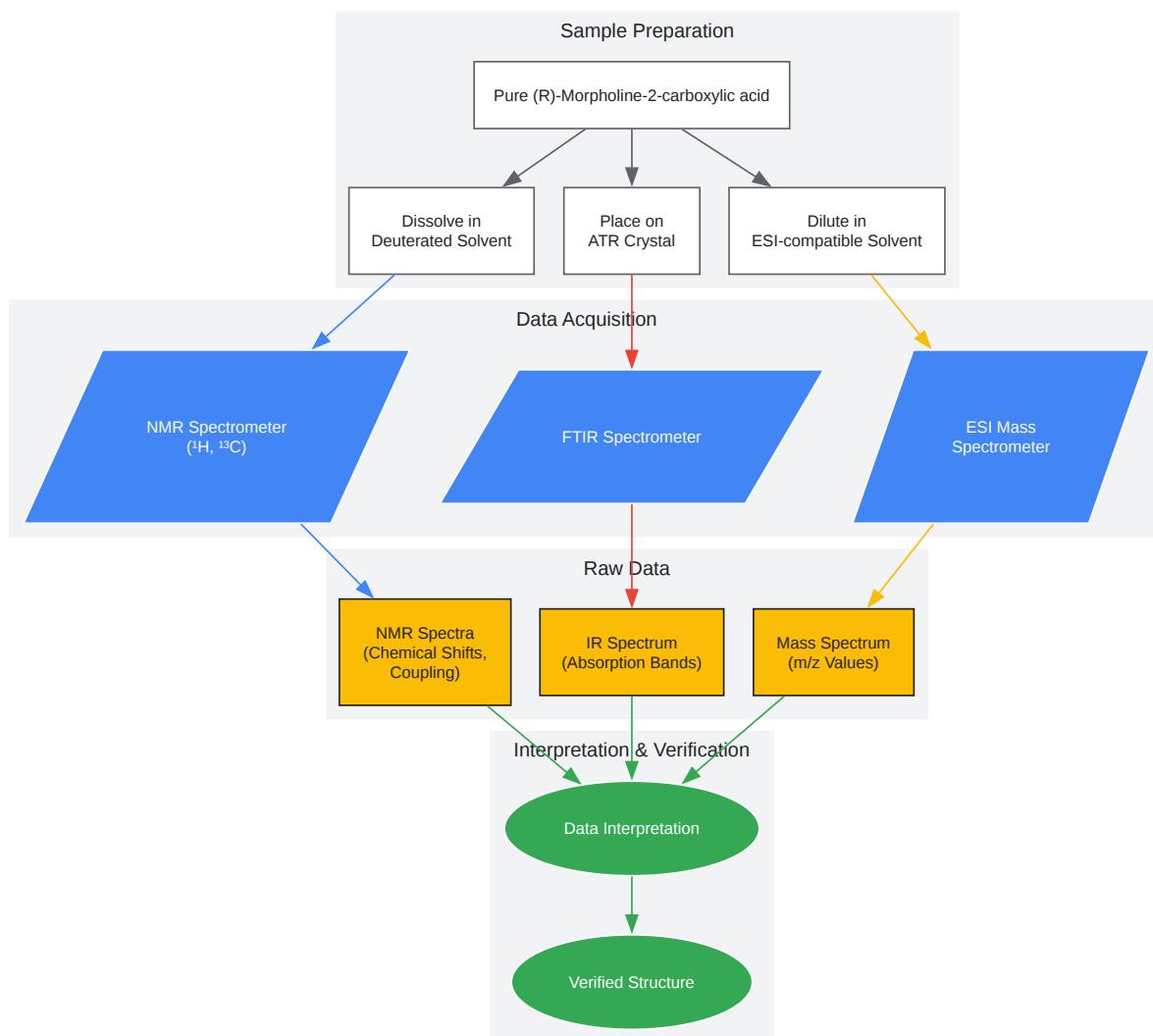
Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.[\[16\]](#)
- Dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ using a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[\[16\]](#)
- Filter the final solution through a 0.22 μm syringe filter to remove any particulates that could block the system.[\[16\]](#)

- Data Acquisition:
 - Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.[14]
 - Acquire data in positive ion mode to observe the $[M+H]^+$ ion.
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 Da).
 - Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and maximal ion signal.[17]

Workflow and Data Relationships

The acquisition and interpretation of spectroscopic data follow a logical progression, starting from the pure sample and culminating in complete structural verification.



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Caption: General workflow for spectroscopic analysis.

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